CB2R Antagonist Potency: A ~63-fold Superiority of 7-Bromo-6-methoxy-2-methylquinoline over Its Non-Brominated Core
In a direct head-to-head comparison from the same study, 7-Bromo-6-methoxy-2-methylquinoline (as a core structure in a derivative) demonstrated significantly higher potency as a CB2R antagonist compared to a closely related analog lacking the 7-bromo substituent [1]. The derivative containing the 7-bromo-6-methoxy-2-methylquinoline scaffold exhibited an IC50 of 32 nM, whereas the corresponding non-brominated analog showed an IC50 of 2020 nM. This represents a 63-fold increase in potency directly attributable to the presence of the 7-bromo substitution.
| Evidence Dimension | CB2R antagonist activity (IC50) |
|---|---|
| Target Compound Data | 32 nM (as a core scaffold in a derivative, IC50) |
| Comparator Or Baseline | Non-brominated analog of the same derivative (IC50: 2020 nM) |
| Quantified Difference | 63-fold lower IC50 (higher potency) for the target compound derivative |
| Conditions | Antagonist activity at human recombinant CB2R expressed in U2OS cells, assessed as inhibition of WIN-55212-induced beta-arrestin-GFP binding |
Why This Matters
This ~63-fold potency differential highlights that the 7-bromo group is not merely a structural variation but a critical pharmacophoric element, making 7-Bromo-6-methoxy-2-methylquinoline a uniquely valuable intermediate for developing potent CB2R antagonists, and substitution with non-brominated analogs would result in a substantial loss of activity.
- [1] BindingDB. BDBM50029958 (CHEMBL3353439) Activity Data. Available at: https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50029958 View Source
